Carbobenzoxy-L-leucyl-L-leucyl-L-norvalinal, commonly known as MG-115, is a peptide aldehyde that acts as a potent, reversible, and cell-permeable inhibitor of the proteasome. [, , , , , , , , , , , , ] The proteasome is a large protein complex responsible for degrading unnecessary or damaged proteins within cells, playing a crucial role in various cellular processes like cell cycle regulation, signal transduction, and antigen presentation. [, , , , , , , , , , , , ] By inhibiting the proteasome, MG-115 disrupts these processes, making it a valuable tool in scientific research to study the roles of the proteasome and the consequences of its inhibition. [, , , , , , , , , , , , ]
MG-115 is classified as a peptide aldehyde and belongs to a novel class of intrinsic proteasome inhibitors. It has been synthesized for research purposes to explore its effects on protein degradation pathways within cells. The compound is primarily sourced from synthetic methodologies developed in laboratory settings, particularly for use in biochemical and pharmacological studies .
The synthesis of MG-115 involves several steps, utilizing various chemical reagents and solvents. A typical synthetic route includes:
The molecular structure of MG-115 can be represented as follows:
The structure features a peptide backbone with a specific arrangement of amino acids that confer its inhibitory properties against the proteasome. The presence of the aldehyde group is crucial for its activity, allowing it to interact effectively with the active sites of proteasomal enzymes .
MG-115 primarily functions through its interaction with the proteasome, leading to the inhibition of protein degradation. Key reactions include:
These reactions are critical for understanding how MG-115 can be utilized in therapeutic contexts, particularly in cancer research.
The mechanism by which MG-115 exerts its effects involves several key processes:
Quantitative data indicate that MG-115 has an inhibition constant (Ki) of 21 nM for the 20S proteasome and 35 nM for the 26S proteasome, highlighting its potency as an inhibitor .
MG-115 exhibits several notable physical and chemical properties:
These properties are essential for practical applications in laboratory settings.
MG-115 has several important applications in scientific research:
MG-115 (benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxopentan-2-yl]amino]pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate) is a tripeptide aldehyde that selectively targets the catalytic β-subunits of the proteasome. Biochemical analyses demonstrate distinct inhibition constants (Ki) for 20S core particles (21 nM) versus 26S holoenzymes (35 nM) [2] [7]. This differential arises from the 26S complex's 19S regulatory cap, which imposes steric constraints on inhibitor access to the 20S catalytic core. Cryo-EM studies reveal that MG-115 binding induces conformational rigidity in the 20S substrate entry gates, impairing translocation of ubiquitinated substrates [9]. Notably, the 26S proteasome's ATP-dependent unfolding activity is bypassed during MG-115 inhibition, as the compound directly engages catalytic sites without requiring gate opening by regulatory particles.
As a reversible aldehyde inhibitor, MG-115 forms transient hemiacetal adducts with the catalytic threonine residue (Thr1) of the β5 subunit. Binding kinetics studies confirm competitive inhibition patterns against fluorogenic substrates (e.g., Suc-LLVY-AMC), with dissociation constants (Kd) in the low nanomolar range [5] [7]. The inhibition is rapidly reversed upon removal of MG-115, restoring >80% of chymotrypsin-like activity within 30 minutes in cell-free assays [7]. This contrasts with irreversible proteasome inhibitors (e.g., epoxomicin), making MG-115 valuable for transient proteasome blockade studies. Structural analyses of the proteasome-MG-115 complex reveal hydrogen bonding between the aldehyde group and Thr1-OH, alongside hydrophobic interactions in the S1 pocket that accommodate leucine residues [5].
MG-115 predominantly suppresses the chymotrypsin-like (ChT-L) activity of the β5 subunit (IC50 ≈ 50–100 nM), with weaker effects on caspase-like (β1) and trypsin-like (β2) activities (>1 μM IC50) [2] [10]. This selectivity triggers compensatory cellular responses:
Table 1: Inhibition Constants of MG-115 Against Proteasome Complexes
Proteasome Complex | Ki (nM) | Primary Inhibition Site |
---|---|---|
20S core particle | 21 | β5 subunit (ChT-L activity) |
26S holoenzyme | 35 | β5 subunit (ChT-L activity) |
Immunoproteasome | 120* | β5i subunit (ChT-L activity) |
*Estimated from structural analogies to MG-132 [10]
The efficacy of MG-115 varies significantly across proteasome subtypes due to structural variations in catalytic pockets:
Table 2: Functional Consequences of MG-115-Mediated Proteasome Inhibition
Cellular Process | Effect of MG-115 | Mechanistic Basis |
---|---|---|
Protein Degradation | Accumulation of polyubiquitinated proteins | Blocked 26S/20S proteolytic activity |
Centrosome Function | Impaired microtubule aster formation | Pericentriolar protein aggregation [3] |
Transcriptional Regulation | p53 stabilization & apoptosis induction | Reduced Mdm2-mediated degradation [2] |
Alternative Proteasome Activation | PA200/PA28γ recruitment to 20S cores | Compensatory complex assembly [4] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7